2-(3-Methoxyphenyl)-3-methylpyridine
Description
Significance of 2-Arylpyridine Scaffolds in Organic Synthesis and Materials Science
The 2-arylpyridine scaffold, where an aromatic ring is directly attached to the carbon atom adjacent to the pyridine (B92270) nitrogen, is of particular importance. In organic synthesis, these compounds serve as versatile intermediates and ligands for transition metal catalysis. The nitrogen atom of the pyridine ring can coordinate to a metal center, influencing its catalytic activity and selectivity. This property is harnessed in a variety of chemical transformations, including cross-coupling reactions that are fundamental to the construction of complex organic molecules. nih.gov
In the realm of materials science, 2-arylpyridine derivatives are integral to the development of advanced materials with unique photophysical and electronic properties. They are often employed as ligands in the synthesis of metal complexes that exhibit luminescence, making them suitable for applications in organic light-emitting diodes (OLEDs). rsc.org Furthermore, the rigid and planar nature of the 2-arylpyridine framework can facilitate π-π stacking interactions, leading to the formation of ordered supramolecular structures with potential uses in sensors and molecular electronics. The substituent groups on the aryl ring can be modified to fine-tune the properties of the resulting coordination complexes. nih.gov
Overview of the 2-(3-Methoxyphenyl)-3-methylpyridine Chemical Class and its Research Relevance
The chemical compound this compound belongs to the broader class of 2-arylpyridine derivatives. Its structure is characterized by a pyridine ring substituted at the 2-position with a 3-methoxyphenyl (B12655295) group and at the 3-position with a methyl group. While specific research on this exact molecule is not extensively documented in publicly available literature, its structural motifs suggest significant research relevance.
The 3-methoxyphenyl group introduces a methoxy (B1213986) (-OCH3) substituent on the phenyl ring. The position of this group can influence the electronic properties of the entire molecule. The methoxy group is known to be an electron-donating group through resonance, which can affect the electron density of the arylpyridine system. This, in turn, can modulate the compound's reactivity, its ability to coordinate with metal ions, and its potential biological activity. The methyl group at the 3-position of the pyridine ring is an electron-donating group that can increase the electron density on the pyridine ring, potentially making it more reactive towards electrophiles. askfilo.com
The combination of these substituents on the 2-arylpyridine scaffold suggests that this compound could be a valuable candidate for investigation in several areas. Its potential applications could span from the development of novel pharmaceuticals, given the prevalence of methoxyphenyl and pyridine moieties in bioactive molecules, to the design of new ligands for catalysis and functional materials. nih.govresearchgate.net The synthesis of such a molecule would likely involve a cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a halogenated 3-methylpyridine (B133936) and a 3-methoxyphenylboronic acid derivative. nih.govnih.gov
Table 1: Properties of Related Arylpyridine Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| 2-(2-Methoxyphenyl)pyridine | C₁₂H₁₁NO | 185.22 | Studied for quantum chemical modeling and can be synthesized via cross-coupling reactions. |
| 2,6-bis(4-methoxyphenyl)-4-phenylpyridine | C₂₅H₂₁NO₂ | 367.44 | Synthesized from benzaldehyde (B42025) and 4-methoxyacetophenone; exhibits biological activity. nih.gov |
| 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine | C₂₂H₁₇N₃O | 339.39 | A terpyridine derivative with a 2-methoxyphenyl substituent, used in coordination chemistry. nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C13H13NO |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-3-methylpyridine |
InChI |
InChI=1S/C13H13NO/c1-10-5-4-8-14-13(10)11-6-3-7-12(9-11)15-2/h3-9H,1-2H3 |
InChI Key |
FRDCKMPXSIQBFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
NMR spectroscopy is a cornerstone technique for elucidating the molecular framework of organic compounds. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, it is possible to map the precise connectivity of atoms and infer stereochemical relationships.
The ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each hydrogen and carbon atom in the molecule. The chemical shifts (δ) are influenced by the electronic effects of the substituents—the methyl group on the pyridine (B92270) ring and the methoxy (B1213986) group on the phenyl ring.
In the ¹H NMR spectrum, the protons of the pyridine ring typically appear in the aromatic region, with their specific shifts influenced by the adjacent nitrogen atom and the methyl substituent. The protons of the methoxyphenyl ring also resonate in the aromatic region, with their positions dictated by the electron-donating nature of the meta-positioned methoxy group. The methyl and methoxy groups themselves give rise to characteristic singlet signals in the upfield region of the spectrum.
In the ¹³C NMR spectrum, the carbon atoms of both aromatic rings are observed in the typical downfield region (110-160 ppm). The carbon attached to the nitrogen atom (C2) and the carbons bearing the substituents (C3, C1', C3') are particularly diagnostic. The chemical shift of the methoxy carbon is typically found around 55 ppm, while the methyl carbon appears further upfield. nih.gov Data from analogous compounds such as 3-methyl-2-phenylpyridine (B78825) and 2-(methoxyphenyl)pyridine derivatives provide a strong basis for the assignment of these chemical shifts. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(3-Methoxyphenyl)-3-methylpyridine
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||
|---|---|---|---|
| Position | Chemical Shift (δ, ppm) | Position | Chemical Shift (δ, ppm) |
| H-4 | ~7.5-7.6 | C-2 | ~158-160 |
| H-5 | ~7.1-7.2 | C-3 | ~130-132 |
| H-6 | ~8.5-8.6 | C-4 | ~138-139 |
| H-2' | ~7.1-7.2 | C-5 | ~121-122 |
| H-4' | ~6.9-7.0 | C-6 | ~147-148 |
| H-5' | ~7.3-7.4 | C-1' | ~140-141 |
| H-6' | ~7.0-7.1 | C-2' | ~121-122 |
| 3-CH₃ | ~2.3-2.4 | C-3' | ~159-160 |
| 3'-OCH₃ | ~3.8-3.9 | C-4' | ~114-115 |
| C-5' | ~129-130 | ||
| C-6' | ~114-115 | ||
| 3-CH₃ | ~19-20 | ||
| 3'-OCH₃ | ~55-56 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecule's covalent structure. youtube.com
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the pyridine ring (H-4 with H-5, and H-5 with H-6) and on the phenyl ring (H-4' with H-5', and H-5' with H-6').
Heteronuclear Single Quantum Coherence (HSQC or HMQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H coupling). libretexts.org It allows for the definitive assignment of each protonated carbon by linking the already identified proton resonances to their corresponding carbon signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing long-range connectivity, as it reveals couplings between protons and carbons over two to three bonds. sdsu.edulibretexts.org This technique provides the key evidence for the connection between the two aromatic rings. Expected key correlations would include:
A cross-peak between the pyridine proton H-6 and the phenyl carbon C-1', confirming the aryl-aryl bond.
Correlations from the methyl protons (3-CH₃) to both C-3 and C-2 of the pyridine ring, confirming the substituent's position.
A correlation from the methoxy protons (3'-OCH₃) to C-3' of the phenyl ring, verifying the location of the methoxy group.
The this compound molecule is a biaryl system, and the single bond connecting the pyridine and phenyl rings is subject to restricted rotation. The presence of the methyl group at the ortho-position (C-3) to the inter-ring bond introduces significant steric hindrance, which can create a substantial energy barrier to free rotation. This phenomenon, known as atropisomerism, can lead to the existence of stable or slowly interconverting conformers.
Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at various temperatures, is the primary tool for studying such conformational dynamics. researchgate.netresearchgate.net At sufficiently low temperatures, the rotation around the C2-C1' bond may become slow on the NMR timescale. If this occurs, separate signals may be observed for atoms that are chemically equivalent at room temperature (where rotation is fast). By analyzing the changes in the NMR line shapes as the temperature is increased—specifically the temperature at which distinct signals coalesce into a single averaged peak—the free energy of activation (ΔG‡) for the rotational barrier can be calculated. nih.gov Such studies provide critical insight into the molecule's three-dimensional shape and conformational flexibility in solution.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bond types, making these techniques highly effective for structural confirmation.
The IR and Raman spectra of this compound are expected to display a series of characteristic bands corresponding to its constituent parts: the substituted pyridine ring, the substituted benzene (B151609) ring, the methyl group, and the methoxy ether linkage. nih.gov
C-H Stretching: Aromatic C-H stretching vibrations from both rings are expected in the 3100-3000 cm⁻¹ region. orgchemboulder.com Aliphatic C-H stretching from the methyl and methoxy groups will appear just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ range.
Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the pyridine and benzene rings give rise to a series of sharp bands in the 1610-1400 cm⁻¹ region. cdnsciencepub.com
C-O Stretching: The methoxy group is characterized by a strong C-O stretching band. Aryl ethers like anisole (B1667542) typically show two C-O stretching bands: an asymmetric stretch (Ar-O) around 1250 cm⁻¹ and a symmetric stretch (O-CH₃) around 1040 cm⁻¹. pearson.combartleby.com
C-H Bending: In-plane and out-of-plane C-H bending vibrations provide further structural information. Out-of-plane (oop) bending bands in the 900-675 cm⁻¹ region are particularly diagnostic of the substitution pattern on the aromatic rings. orgchemboulder.com
Table 2: Characteristic IR and Raman Band Assignments for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| ν(C-H) | Aromatic (Pyridine & Phenyl) | 3100 - 3000 | Medium-Weak |
| ν(C-H) | Aliphatic (CH₃ & OCH₃) | 2980 - 2850 | Medium |
| ν(C=C), ν(C=N) | Aromatic Ring Stretching | 1610 - 1580 | Strong-Medium |
| ν(C=C) | Aromatic Ring Stretching | 1500 - 1400 | Strong-Medium |
| δ(C-H) | CH₃ Bending | ~1460, ~1380 | Medium |
| ν(C-O) asym | Aryl Ether (Ar-O) | 1270 - 1230 | Strong |
| ν(C-O) sym | Aryl Ether (O-CH₃) | 1050 - 1020 | Medium |
| γ(C-H) oop | Aromatic Out-of-Plane Bending | 900 - 675 | Strong-Medium |
The precise frequencies of the vibrational modes are sensitive to the electronic and steric nature of the substituents. The electron-donating methoxy group influences the electron distribution within the phenyl ring, which can affect the force constants of the C=C bonds and, consequently, the positions of their stretching frequencies. researchgate.net Similarly, the methyl group on the pyridine ring affects its vibrational modes through both electronic donation and kinematic coupling due to its mass. researchgate.net
Comparing the observed spectra to those of simpler molecules like pyridine, anisole, and 2-phenylpyridine (B120327) allows for a detailed analysis of these substituent effects. For instance, the presence of the methoxy group is expected to shift the phenyl ring modes, while the methyl group will perturb the characteristic vibrations of the pyridine ring system. This correlative analysis reinforces the structural assignments made by other spectroscopic methods and provides a deeper understanding of the molecule's electronic structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy is a powerful tool for investigating the electronic structure of molecules by measuring the absorption of light in the ultraviolet and visible regions. For aromatic systems like this compound, this technique primarily provides information on the energy required to promote electrons in π orbitals to higher energy anti-bonding (π*) orbitals.
The UV-Vis spectrum of 2-arylpyridine derivatives is typically characterized by intense absorption bands in the UV region, arising from electronic transitions within the conjugated π-systems of the pyridine and phenyl rings. The absorption maxima (λmax) correspond to the wavelengths of maximum light absorption, while the molar absorptivity (ε) is a measure of how strongly the compound absorbs light at that wavelength.
The spectrum of this compound is expected to display characteristic bands associated with its constituent aromatic moieties. The electronic transitions are generally of the π→π* and n→π* types. researchgate.net The π→π* transitions, which are typically high in intensity (large ε values), originate from the promotion of electrons in the bonding π orbitals of the aromatic rings to anti-bonding π* orbitals. libretexts.org The n→π* transitions, involving the non-bonding lone pair electrons on the nitrogen atom of the pyridine ring, are generally weaker and may sometimes be obscured by the more intense π→π* bands. scielo.org.za The presence of the methoxy (-OCH3) and methyl (-CH3) substituents can cause slight shifts in the absorption maxima (either bathochromic, to longer wavelengths, or hypsochromic, to shorter wavelengths) compared to the parent 2-phenylpyridine molecule. researchgate.net
Table 1: Representative UV-Vis Absorption Data for Substituted Pyridine Derivatives
| Compound/Class | Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition Assignment |
|---|---|---|---|---|
| Pyridine | Ethanol | 251, 257, 263 | 2,750, 2,500, 1,800 | π→π* |
| Pyridine | Heptane | 270 | 450 | n→π* |
| 2-Arylpyridines (General) | Various | ~250-280 | High | π→π* (Aryl Ring) |
When this compound acts as a ligand in a transition metal complex, the electronic spectrum becomes more complex and informative. In addition to the ligand-centered (LC) transitions, new bands corresponding to charge-transfer transitions can appear.
Ligand-Centered (π→π) Transitions:* These transitions are inherent to the ligand itself and are analogous to those observed in the free, uncoordinated molecule. They involve the promotion of electrons from the π bonding orbitals to π* anti-bonding orbitals entirely within the this compound ligand. These bands are often observed in the UV region of the spectrum of a metal complex and may be only slightly shifted compared to the free ligand. tum.de
Metal-to-Ligand Charge Transfer (MLCT) Transitions: These are a hallmark of coordination complexes with π-accepting ligands like pyridines. nih.gov MLCT transitions involve the excitation of an electron from a d-orbital of the metal center to an empty π* anti-bonding orbital of the ligand. mdpi.comrsc.org These transitions effectively result in the temporary oxidation of the metal and reduction of the ligand. MLCT bands are typically broad, very intense, and often occur in the visible region of the spectrum, which is why many transition metal complexes are colored. The energy (and therefore the wavelength) of the MLCT band is sensitive to the nature of the metal, its oxidation state, and the electronic properties of the other ligands in the coordination sphere. For a ligand like this compound, the low-lying π* orbitals of the pyridine ring are the primary acceptors for the electron in an MLCT transition.
Mass Spectrometry (MS) for Precise Molecular Formula and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.
High-resolution mass spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of a unique elemental composition for a given mass, thereby unambiguously confirming the molecular formula of a compound. nih.gov For this compound, the molecular formula is C13H13NO. nih.govchemspider.com HRMS would be used to verify this by comparing the experimentally measured exact mass of the molecular ion ([M]+• or [M+H]+) to the theoretically calculated mass.
Table 2: HRMS Data for this compound
| Molecular Formula | Ion Type | Calculated Exact Mass (Da) | Measured Exact Mass (Da) |
|---|---|---|---|
| C13H13NO | [M]+• | 199.09971 | Not available in literature |
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon ionization, the molecular ion can break apart into smaller, characteristic fragment ions. For this compound, likely fragmentation pathways would include:
Loss of a methyl radical (-•CH3): Cleavage of the methyl group from the pyridine ring, resulting in a fragment ion with m/z = 184.
Loss of a methoxy radical (-•OCH3): Cleavage of the methoxy group from the phenyl ring, leading to a fragment at m/z = 168.
Loss of formaldehyde (B43269) (-CH2O): A common rearrangement and fragmentation for methoxy-substituted aromatic rings, resulting in a fragment at m/z = 169.
Cleavage of the aryl-pyridine bond: This would lead to fragments corresponding to the individual pyridine and phenyl rings.
Analysis of these patterns allows for the confirmation of the connectivity of the different functional groups within the molecule. chemguide.co.ukresearchgate.net
X-ray Diffraction Studies for Solid-State Molecular and Supramolecular Structures
X-ray diffraction, particularly on single crystals, is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. It provides detailed information on bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for this compound itself is not publicly documented, extensive studies on closely related 2-arylpyridine derivatives and their metal complexes provide significant insight into their expected solid-state structures. mdpi.comnih.govrsc.org These studies reveal that a key structural feature of 2-arylpyridines is the dihedral angle between the planes of the pyridine and aryl rings. This angle is influenced by steric hindrance from substituents adjacent to the inter-ring bond and by crystal packing forces.
For instance, the crystal structure of a related compound, 4-(3-methoxyphenyl)-2,6-diphenylpyridine, shows that the pyridine ring is inclined relative to the methoxyphenyl ring with a significant dihedral angle. nih.gov In the solid state, molecules of this type often arrange into larger supramolecular assemblies through non-covalent interactions such as π-π stacking between aromatic rings and C-H···π interactions. nih.govuchile.clnih.gov
Table 3: Representative Crystallographic Data for an Analogous Compound: 4-(3-Methoxyphenyl)-2,6-diphenylpyridine
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | I2/a |
| a (Å) | 22.181(3) |
| b (Å) | 5.8691(7) |
| c (Å) | 29.136(4) |
| β (°) | 108.799(3) |
| Volume (Å3) | 3589.6(8) |
| Dihedral Angle (Pyridine/Methoxyphenyl) | 56.16 (3)° |
Data sourced from a study on 4-(3-methoxyphenyl)-2,6-diphenylpyridine for illustrative purposes. nih.gov
Analysis of Conformational Preferences and Torsion Angles in the Crystalline State of this compound
A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure of this compound. Consequently, a detailed analysis of its conformational preferences and torsion angles in the crystalline state, including specific dihedral angles and data tables based on X-ray diffraction studies, cannot be provided at this time.
While crystallographic studies are available for structurally related compounds, such as other substituted methoxyphenyl-pyridines, this information is not directly transferable to the target molecule. The precise substitution pattern of the methoxy and methyl groups on the phenyl and pyridine rings, respectively, significantly influences the intermolecular interactions and packing forces within the crystal lattice. These forces, in turn, dictate the molecule's final conformation, including the critical torsion angle between the two aromatic rings.
For a definitive analysis of the crystalline conformation of this compound, experimental determination of its crystal structure via single-crystal X-ray diffraction would be necessary. Such an analysis would provide precise atomic coordinates, from which all relevant torsion angles and conformational parameters could be calculated and discussed in detail. Without this foundational data, any discussion on the topic would be purely speculative and fall outside the scope of a scientifically accurate report.
Theoretical and Computational Investigations of 2 3 Methoxyphenyl 3 Methylpyridine
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for its favorable balance between accuracy and computational cost, making it a standard tool for studying organic molecules.
Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. mdpi.com This optimized structure, or equilibrium conformation, provides crucial information about bond lengths, bond angles, and dihedral angles. For a molecule like 2-(3-Methoxyphenyl)-3-methylpyridine, the key structural feature is the dihedral angle between the pyridine (B92270) and methoxyphenyl rings, which dictates the degree of conjugation and steric hindrance.
Calculations are typically performed using a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.netnih.gov A split-valence basis set, often Pople-style such as 6-31G(d) or 6-311++G(d,p), is commonly used to describe the atomic orbitals. nih.gov The optimization process iteratively adjusts the atomic coordinates until the forces on the atoms are negligible and the total energy is minimized, yielding the most stable conformation of the molecule. The resulting geometric parameters are essential for understanding the molecule's physical and chemical properties.
| Parameter | Description |
|---|---|
| r(C-C) | Bond length of the single bond connecting the pyridine and phenyl rings. |
| r(C-N) | Average bond length within the pyridine ring. |
| r(C-O) | Bond length of the ether linkage in the methoxy (B1213986) group. |
| ∠(C-C-C) | Inter-ring bond angle. |
| ∠(C-O-C) | Bond angle of the methoxy group. |
| Φ(N-C-C-C) | Dihedral angle defining the twist between the pyridine and phenyl rings. |
Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity and electronic properties. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. malayajournal.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small energy gap indicates that the molecule is more reactive.
For this compound, DFT calculations can predict the energies and spatial distributions of these orbitals. In a closely related isomer, 2-(2-methoxyphenyl)-3-methylpyridine, calculations showed that the HOMO is predominantly localized on the methoxyphenyl unit, while the LUMO is concentrated on the pyridine system. researchgate.net This suggests a charge transfer character for the lowest energy electronic transition (π→π*), from the electron-rich methoxyphenyl ring to the electron-accepting pyridine ring. researchgate.net
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -5.3 to -6.0 | Highest Occupied Molecular Orbital; associated with the electron-donating ability. Localized on the methoxyphenyl ring. |
| LUMO | -1.0 to -1.5 | Lowest Unoccupied Molecular Orbital; associated with the electron-accepting ability. Localized on the pyridine ring. |
| Energy Gap (ΔE) | ~4.0 | Indicates the chemical reactivity and kinetic stability of the molecule. malayajournal.org |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map is plotted on the molecule's electron density surface, using a color spectrum to represent different potential values. wolfram.com
Typically, regions of negative electrostatic potential, shown in red, are electron-rich and susceptible to electrophilic attack. Regions of positive potential, shown in blue, are electron-deficient and are sites for nucleophilic attack. Green areas represent neutral or weakly interacting regions. researchgate.net
For this compound, the MEP map would be expected to show the most negative potential (red/yellow) localized around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group. These sites represent the primary centers for interactions with electrophiles or for hydrogen bonding. researchgate.netnih.gov Conversely, the most positive potential (blue) would be found on the hydrogen atoms, particularly those of the aromatic rings and the methyl group, indicating their susceptibility to nucleophilic attack.
| Region | Color Code | Potential | Predicted Reactivity |
|---|---|---|---|
| Pyridine Nitrogen Atom | Red | Negative | Site for electrophilic attack; Hydrogen bond acceptor. |
| Methoxy Oxygen Atom | Red/Yellow | Negative | Site for electrophilic attack; Hydrogen bond acceptor. nih.gov |
| Aromatic and Methyl Hydrogens | Blue | Positive | Site for nucleophilic attack. |
| Aromatic Ring Faces | Green | Neutral | Regions of π-electron density. |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex many-electron wavefunction into localized, Lewis-like structures (bonds, lone pairs, core orbitals). nih.govwisc.edu This method is particularly useful for quantifying intramolecular charge transfer (ICT) and delocalization effects, which contribute significantly to molecular stability.
The stability derived from these delocalization events is evaluated using second-order perturbation theory. The interaction between a filled (donor) NBO and an empty (acceptor) NBO leads to a stabilization energy, E(2), which is proportional to the extent of the interaction. wisc.edu Larger E(2) values indicate stronger electronic delocalization.
In this compound, significant stabilization is expected from several key interactions:
n → π : Delocalization of the lone pair electrons from the pyridine nitrogen atom (nN) and the methoxy oxygen atom (nO) into the antibonding π orbitals of the aromatic rings.
π → π *: Conjugative interactions between the π systems of the pyridine and phenyl rings.
| Donor NBO | Acceptor NBO | Interaction Type | Contribution to Stability |
|---|---|---|---|
| LP(1) N | π(C-C)Pyridine Ring | n → π | Significant stabilization of the pyridine ring. |
| LP(2) O | π(C-C)Phenyl Ring | n → π | Significant stabilization from methoxy group electron donation. |
| π(C-C)Phenyl Ring | π(C-C)Pyridine Ring | π → π | Inter-ring conjugation, dependent on the dihedral angle. |
| π(C-C)Pyridine Ring | π(C-C)Phenyl Ring | π → π | Inter-ring conjugation, dependent on the dihedral angle. |
Molecular Dynamics (MD) Simulations for Conformational Landscape and Intermolecular Interactions
While DFT calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, including their conformational dynamics and interactions with their environment (e.g., a solvent).
MD simulations model the motions of atoms and molecules over time by numerically solving Newton's equations of motion. This approach allows for the exploration of the conformational landscape of flexible molecules like this compound in a simulated environment, such as a box of water or another solvent.
A key dynamic feature of this molecule is the rotation around the single C-C bond that connects the phenyl and pyridine rings. The energy associated with this rotation determines the rotational barrier, which is the energy required to twist the molecule from a low-energy (stable) conformation to a high-energy (transition state) conformation. MD simulations can be used to sample different dihedral angles and, in conjunction with potential energy calculations, to map out the rotational energy profile.
Furthermore, these simulations explicitly account for intermolecular interactions, such as van der Waals forces and hydrogen bonding, between the solute and solvent molecules. nih.gov These interactions can significantly influence the preferred conformations and the height of the rotational barriers, providing a more realistic picture of the molecule's behavior in a condensed phase compared to gas-phase calculations. nih.gov
Computational Prediction and Correlation of Spectroscopic Properties
Computational quantum chemistry offers powerful tools for predicting and interpreting the spectroscopic properties of molecules, providing insights that complement experimental data.
Simulation of Vibrational (IR, Raman) and Electronic (UV-Vis) Spectra
Density Functional Theory (DFT) is a widely used method for simulating the vibrational spectra (Infrared and Raman) of organic molecules. By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the vibrational frequencies and their corresponding intensities. These calculated spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to functional groups within the molecule. For accurate predictions, the calculated frequencies are often scaled to account for anharmonicity and basis set limitations.
Similarly, the electronic (UV-Vis) absorption spectra can be simulated. These simulations provide information about the electronic transitions between molecular orbitals. The calculated absorption maxima (λmax) can be correlated with experimental spectra to understand the electronic structure of the molecule.
Time-Dependent DFT (TD-DFT) for Excited State Properties and Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for investigating the excited state properties of molecules. It allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and oscillator strengths, which relate to the intensity of the absorption bands.
TD-DFT calculations can elucidate the nature of electronic transitions by identifying the molecular orbitals involved (e.g., transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO)). This analysis helps in assigning the character of the electronic transitions, such as n→π* or π→π*. For various complex organic molecules, TD-DFT has been successfully used to simulate and interpret their electronic absorption and emission spectra.
Computational Studies on Reactivity and Reaction Mechanisms
Quantum chemical methods are invaluable for exploring the reactivity of molecules and elucidating the mechanisms of chemical reactions at an atomic level.
Elucidation of Potential Reaction Pathways using Quantum Chemical Methods
Quantum chemical calculations can be employed to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. Methods like the Artificial Force Induced Reaction (AFIR) can be used to automatically search for reaction pathways between given reactants and products. By calculating the activation energies associated with different possible pathways, researchers can predict the most likely reaction mechanism.
For a molecule like this compound, these methods could be used to study its synthesis, degradation, or its interaction with other chemical species. The insights gained from such computational studies can guide experimental work and lead to the discovery of new reactions and the optimization of existing synthetic routes.
Advanced Applications and Functionalization Strategies of 2 3 Methoxyphenyl 3 Methylpyridine
Ligand Design in Coordination Chemistry and Homogeneous Catalysis
As a versatile ligand, 2-(3-methoxyphenyl)-3-methylpyridine and its derivatives are instrumental in the design of metal complexes for a variety of catalytic applications. The presence of both a methoxy (B1213986) and a methyl group allows for fine-tuning of the ligand's steric and electronic properties, which in turn influences the catalytic activity and selectivity of the resulting metal complexes.
The synthesis of metal complexes involving this compound typically follows established protocols for the coordination of arylpyridine ligands to transition metals. The nitrogen atom of the pyridine (B92270) ring and the ortho-carbon of the phenyl ring act as a bidentate chelating system, forming a stable five-membered ring with the metal center. This process, known as cyclometalation, is a common strategy for creating robust metal complexes. nih.govresearchgate.netnih.govnih.gov
The general synthetic route often involves the reaction of a metal precursor, such as a metal halide or acetate (B1210297), with the this compound ligand in a suitable solvent, often at elevated temperatures. For instance, iridium(III) complexes can be synthesized by reacting iridium(III) chloride with the ligand, followed by the addition of an ancillary ligand. nih.govanalis.com.my Similarly, platinum(II) and palladium(II) complexes can be prepared from their respective chloride salts. uoi.grmdpi.com
| Metal Center | Typical Precursor | General Complex Structure | Potential Applications |
|---|---|---|---|
| Iridium(III) | IrCl₃·nH₂O | [Ir(mmp)₂(ancillary ligand)] | OLEDs, photocatalysis |
| Platinum(II) | K₂PtCl₄ | [Pt(mmp)(ancillary ligand)Cl] | Luminescent materials, catalysis |
| Palladium(II) | PdCl₂ | [Pd(mmp)Cl]₂ | Cross-coupling catalysis |
| Ruthenium(II) | [Ru(bpy)₂Cl₂] | [Ru(mmp)(bpy)₂]⁺ | Sensors, photodynamic therapy |
| Copper(I) | [Cu(CH₃CN)₄]PF₆ | [Cu(mmp)(ancillary ligand)] | Luminescent materials |
Note: mmp represents the cyclometalated this compound ligand. bpy stands for 2,2'-bipyridine.
The methoxy and methyl substituents on the phenyl and pyridine rings, respectively, can influence the reaction kinetics and the stability of the resulting complexes. The electron-donating nature of the methoxy group can enhance the electron density at the metal center, while the methyl group can introduce steric hindrance, affecting the coordination geometry.
In the realm of organic synthesis, transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The ligands coordinated to the metal center play a pivotal role in determining the efficiency and selectivity of these transformations. Arylpyridine ligands, including this compound, are effective in stabilizing the active catalytic species and facilitating the key steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.
Palladium complexes bearing arylpyridine ligands have been successfully employed in Suzuki-Miyaura cross-coupling reactions. nih.govresearchgate.netnih.gov The this compound ligand, with its electron-rich phenyl ring due to the methoxy group, can promote the oxidative addition of aryl halides to the palladium center. The steric bulk introduced by the methyl group can influence the rate of reductive elimination, potentially leading to higher catalyst turnover numbers.
The application of such ligands is not limited to palladium catalysis. Nickel-catalyzed cross-coupling reactions have also benefited from the use of pyridine-based ligands. Furthermore, iridium and ruthenium complexes bearing arylpyridine ligands have shown promise in various catalytic transformations, including C-H activation and functionalization.
A key advantage of using ligands like this compound is the ability to systematically modify their structure to fine-tune the catalytic performance. The electronic and steric properties of the ligand can be altered by introducing different substituents on either the phenyl or the pyridine ring.
For instance, replacing the methoxy group with a stronger electron-donating group, such as a dimethylamino group, would further increase the electron density on the metal center, potentially accelerating the oxidative addition step. Conversely, introducing an electron-withdrawing group, like a trifluoromethyl group, would make the metal center more electrophilic, which could be beneficial for other types of catalytic reactions.
Similarly, the steric environment around the metal can be adjusted by varying the size of the substituent at the 3-position of the pyridine ring. Increasing the steric bulk could enhance the selectivity of the reaction by favoring the formation of a specific isomer. This strategy of ligand modification is a powerful tool for the rational design of highly efficient and selective catalysts for a wide range of organic transformations. nih.gov
Photophysical Properties and Optoelectronic Applications
The rich photophysical properties of metal complexes containing this compound and its derivatives make them promising candidates for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs). The ability to tune their emission color and efficiency through ligand design is a significant advantage in this field.
Metal complexes of this compound, particularly those of heavy transition metals like iridium(III), are expected to exhibit strong luminescence. Upon photoexcitation, these complexes can populate excited states that can decay back to the ground state through either fluorescence (spin-allowed) or phosphorescence (spin-forbidden). libretexts.org
Due to the strong spin-orbit coupling induced by the heavy metal center, intersystem crossing from the singlet excited state to the triplet excited state is highly efficient. libretexts.org Consequently, phosphorescence is often the dominant emission process in these complexes, with high quantum yields and lifetimes ranging from microseconds to milliseconds. chemrxiv.orgresearchgate.net
The emission color is determined by the energy gap between the excited state and the ground state. This energy gap is influenced by the nature of the metal, the ligand, and the substituents on the ligand. The emission of iridium(III) complexes with arylpyridine ligands typically originates from a mixture of metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) excited states. chemrxiv.org
| Property | Expected Characteristic for Complexes of this compound | Rationale |
|---|---|---|
| Absorption | Strong absorption in the UV region (LC transitions) and moderate absorption in the visible region (MLCT transitions). | Typical for cyclometalated iridium(III) complexes. |
| Emission Type | Primarily phosphorescence. | Strong spin-orbit coupling of the heavy metal center. |
| Emission Color | Tunable, likely in the green to red region of the spectrum. | Dependent on the energy of the MLCT and LC excited states. |
| Quantum Yield | Potentially high. | Efficient intersystem crossing and radiative decay from the triplet state. |
| Lifetime | Microsecond to millisecond range. | Characteristic of phosphorescence. |
A significant area of research in the field of optoelectronics is the development of strategies to precisely control the emission properties of luminescent materials. For arylpyridine complexes, the emission wavelength and quantum yield can be systematically tuned by modifying the ligand structure. researchgate.netnih.govnih.gov
Introducing electron-donating groups, such as the methoxy group in this compound, on the phenyl ring generally leads to a red shift in the emission. nih.gov This is because these groups raise the energy of the highest occupied molecular orbital (HOMO), which is often localized on the metal and the phenyl ring, thereby reducing the HOMO-LUMO gap. Conversely, electron-withdrawing groups on the phenyl ring tend to cause a blue shift.
Modifications to the pyridine ring also have a significant impact. Electron-withdrawing groups on the pyridine ring can lower the energy of the lowest unoccupied molecular orbital (LUMO), which is typically centered on the pyridine, resulting in a red-shifted emission. The position of the substituents is also crucial, as it can affect the electronic distribution and the geometry of the complex, both of which influence the photophysical properties. rsc.org
Analysis of Solvatochromic Behavior and Environmental Responsiveness
Solvatochromism, the phenomenon where a substance changes color in response to the polarity of its solvent environment, is a key characteristic of many polar molecules with charge-transfer capabilities. While direct experimental studies on the solvatochromic behavior of this compound are not extensively detailed in current literature, the inherent electronic structure of 2-arylpyridines suggests a pronounced responsiveness to solvent environments.
Compounds with similar donor-acceptor frameworks, such as benzo-[f]-quinolinium methylids, exhibit significant negative solvatochromism due to their zwitterionic character in the ground state. nih.gov This means their longest-wavelength absorption band undergoes a hypsochromic (blue) shift as the solvent polarity increases. This behavior arises because the ground state is more polar than the excited state; polar solvents stabilize the highly polar ground state more effectively, thus increasing the energy gap for electronic excitation. The electronic distribution in this compound, with the electron-donating methoxy group and the electron-accepting pyridine moiety, creates a permanent dipole moment that is susceptible to interactions with solvent molecules.
The environmental responsiveness of such compounds can be predicted by analyzing their intramolecular charge-transfer (ICT) character. The sensitivity of the ICT absorption band to solvent polarity can be correlated with various solvent parameters, such as the dielectric constant (ε) and refractive index (n), using models like the Lippert-Mataga equation. For related heterocyclic compounds, linear correlations have been established between emission energies and solvent polarity scales, indicating that changes in the solvent shell directly influence their photophysical properties. nih.gov This sensitivity makes them potential candidates for use as probes to characterize the micropolarity of complex systems like polymer matrices or biological membranes.
Exploration in Organic Light-Emitting Diode (OLED) and Luminescent Molecular Sensor Technologies
The 2-arylpyridine scaffold is a foundational component in materials designed for organic light-emitting diodes (OLEDs) and luminescent sensors. Although this compound itself is not a widely commercialized emitter, its structural motifs are integral to the design of more complex molecules used in these technologies. Bipolar host materials, which are crucial for achieving balanced charge injection and transport in phosphorescent OLEDs (PhOLEDs), often incorporate carbazole (B46965) (donor) and triazine (acceptor) units. rsc.org The pyridine ring in the 2-arylpyridine structure can act as an electron-transporting or coordinating moiety in such systems.
The development of luminescent sensors often relies on the principle of fluorescence quenching or enhancement upon binding to a specific analyte. For instance, ruthenium(II)-tris(2,2'-bipyridyl) ([Ru(bpy)3]2+) derivatives are widely used as signaling units due to their stable and intense luminescence. researchgate.netrsc.orgscispace.combohrium.com By functionalizing a 2-arylpyridine scaffold with a receptor unit (like a cyclen for metal ions), a sensor can be designed where analyte binding modulates the luminescent properties of the core structure. The methoxy group on the phenyl ring of this compound can be synthetically modified to introduce such receptor sites.
Furthermore, derivatives of 2-methoxypyridine (B126380) have been synthesized and shown to exhibit intense blue-to-green fluorescence, with quantum yields depending on the specific substituents and their positions. researchgate.netrsc.orgmdpi.com These properties are essential for emissive layers in OLEDs. The design strategy involves creating "push-pull" systems where electron-donating groups (like methoxy) and electron-withdrawing groups enhance the intramolecular charge transfer, leading to strong luminescence.
Application as Photosensitizers in Dye-Sensitized Solar Cells (DSCs) and Photocatalysis
In the realm of solar energy conversion, photosensitizers are critical components of dye-sensitized solar cells (DSSCs). They are responsible for absorbing light and injecting electrons into a semiconductor's conduction band. nih.gov Metal-free organic dyes based on a donor-π-acceptor (D-A-π-A) architecture are of great interest, and the 2-arylpyridine structure can serve as a building block within these complex molecules. nih.govresearchgate.net The pyridine moiety can function as an effective anchoring group to bind the dye to the semiconductor surface (e.g., TiO2), facilitating efficient electron injection.
While ruthenium(II) polypyridyl complexes remain benchmarks in this field, organic dyes offer advantages in terms of molar extinction coefficients and cost. nih.govnih.govbilkent.edu.tr The design of efficient organic photosensitizers involves optimizing the electronic coupling between the donor, the π-bridge, and the acceptor/anchor. Strategic placement of substituents on the 2-arylpyridine framework can tune the dye's absorption spectrum, its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and its stability.
In photocatalysis, 2-arylpyridines can be synthesized using photoredox catalysts like [Ru(bpy)3]2+ under visible light irradiation. researchgate.net Conversely, the 2-arylpyridine scaffold itself, particularly when integrated into larger metal complexes, can participate in photocatalytic cycles. These complexes can engage in single-electron transfer (SET) processes with organic substrates, generating radical intermediates that drive synthetic transformations. The electronic properties of the 2-arylpyridine ligand, influenced by substituents like the methoxy group and methyl group in this compound, can modulate the redox potentials and photophysical properties of the resulting photocatalyst.
Supramolecular Chemistry and Molecular Recognition
Design Principles for Self-Assembly and Non-Covalent Interactions
Supramolecular chemistry relies on non-covalent interactions—such as hydrogen bonding, π-π stacking, and van der Waals forces—to construct large, well-ordered assemblies from smaller molecular components. The 2-arylpyridine framework is well-suited for designing self-assembling systems due to its rigidity, defined geometry, and capacity for multiple non-covalent interactions.
The nitrogen atom of the pyridine ring is a hydrogen bond acceptor, while C-H bonds on the aromatic rings can act as weak hydrogen bond donors. A crystal structure analysis of a related compound, 4-(3-methoxyphenyl)-2,6-diphenylpyridine, reveals that C-H⋯π interactions are crucial in linking molecules into a three-dimensional network. nih.gov In this structure, the pyridine ring is inclined relative to the phenyl rings, and these specific intermolecular contacts dictate the crystal packing. nih.gov Such interactions are fundamental design elements for controlling the solid-state architecture of materials based on this compound.
The principles of self-assembly dictate that specific and directional interactions lead to predictable structures. By modifying the 2-arylpyridine core with functional groups capable of forming strong, directional hydrogen bonds (e.g., carboxylic acids, amides), it is possible to program the molecules to form specific supramolecular synthons, leading to the formation of tapes, sheets, or more complex architectures. researchgate.netmdpi.com The interplay between different weak interactions, like the C-H···π forces and potential halogen bonds (if derivatized), governs the final assembled structure. mdpi.commdpi.com
| Interaction Type | Role in Supramolecular Assembly |
| N···H Hydrogen Bonds | The pyridine nitrogen acts as a strong acceptor, directing assembly with H-bond donors. |
| C-H···π Interactions | Aromatic rings act as π-acceptors for C-H donors, linking molecules into networks. nih.gov |
| π-π Stacking | Face-to-face or offset stacking of aromatic rings contributes to crystal packing stability. |
| van der Waals Forces | General attractive forces that contribute to the overall cohesion of the molecular crystal. nih.gov |
Development of Molecular Switches and Motors utilizing 2-Arylpyridine Scaffolds
Molecular switches and motors are machines at the molecular level that can undergo controlled, reversible changes in their properties or perform mechanical-like movements in response to external stimuli such as light, pH, or temperature. rsc.orgrsc.org The 2-arylpyridine scaffold has been investigated as a key component in such systems.
Specifically, research on this compound and its analogue, 2-(2-methoxyphenyl)-3-methylpyridine, has shown that they can function as pH-triggered molecular pivots. nih.govbeilstein-journals.org The switching process involves protonation of the pyridine nitrogen. In the neutral state, the molecule adopts a stable conformation. Upon protonation, electrostatic repulsion between the protonated nitrogen and the methoxy-substituted phenyl ring induces a rotation around the C-C single bond connecting the two rings. nih.govbeilstein-journals.org
Quantum chemical calculations have demonstrated that for 2-(2-methoxyphenyl)-3-methylpyridine, this rotation proceeds unidirectionally at the molecular level. nih.govbeilstein-journals.org The methyl group at the 3-position of the pyridine ring plays a crucial role by creating steric hindrance that results in two distinct, high-energy transition states for rotation, forcing the rotational pathway in a single direction. This controlled, unidirectional motion is a fundamental requirement for the development of a true molecular motor.
| Compound State | Process | Dihedral Angle (θ) | Relative Energy (kJ/mol) |
|---|---|---|---|
| 2-(2-methoxyphenyl)-3-methylpyridine (Neutral) | Ground State | ~60° | 0 |
| Transition State 1 | 0° | ~35 | |
| Transition State 2 | 180° | ~75 | |
| 2-(2-methoxyphenyl)-3-methylpyridinium (Protonated) | Ground State | ~120° | 0 |
| Transition State 1 | 0° | ~100 | |
| Transition State 2 | 180° | ~35 |
Data derived from quantum chemical calculations (B3LYP/6-31G) reported by Reimann et al. nih.govbeilstein-journals.org The values represent the significant difference in energy barriers that direct the rotational motion.*
Strategic Derivatization and Functionalization for Advanced Materials Science
The utility of this compound as a platform for advanced materials stems from the chemical accessibility of its 2-arylpyridine core to strategic derivatization and functionalization. C-H functionalization is a powerful tool for modifying aromatic systems directly, avoiding the need for pre-functionalized substrates. bohrium.com For 2-arylpyridines, the pyridine ring can act as a directing group, enabling regioselective modification, such as ortho-arylation or ortho-alkylation, of the attached phenyl ring.
Various catalytic systems, including those based on palladium, nickel, or copper, have been developed for the C-H functionalization of 2-arylpyridines. rsc.orgresearchgate.net These methods allow for the introduction of a wide range of functional groups, which can be used to tune the electronic, photophysical, and material properties of the parent molecule. For example:
Introducing Electron-Withdrawing/Donating Groups: Attaching groups like cyano (-CN) or nitro (-NO2) can lower the LUMO energy, which is beneficial for electron-transporting materials in OLEDs. Conversely, adding donor groups like amines can raise the HOMO level, a desirable trait for hole-transporting materials or for red-shifting the absorption in DSSC dyes.
Appending Polymerizable Groups: Functionalization with vinyl or acrylate (B77674) groups would allow the molecule to be incorporated as a monomer into polymers, leading to materials with tailored optical or electronic properties.
Attaching Bulky Substituents: The introduction of bulky groups, such as tert-butyl or adamantyl, can be used to control intermolecular interactions, prevent π-π stacking and aggregation-caused quenching in the solid state, thereby improving the efficiency of luminescent materials. nih.gov
Creating Ligands for Metal Complexes: Further functionalization of the pyridine or phenyl rings with additional coordinating sites (e.g., another pyridine ring to form a bipyridine) transforms the molecule into a ligand for creating novel metal-organic frameworks (MOFs) or photochemically active metal complexes.
Through these and other synthetic strategies, this compound serves as a versatile scaffold for the bottom-up construction of functional materials with applications spanning from molecular electronics to smart materials and catalysis.
Introduction of Additional Functional Groups for Tailored Properties
The strategic functionalization of the this compound scaffold is a key approach to tailoring its physicochemical properties for advanced applications. By introducing additional functional groups, researchers can fine-tune characteristics such as liquid crystalline behavior, solubility, and electronic properties. The core structure, consisting of a pyridine ring linked to a methoxyphenyl group, offers multiple sites for modification, including the pyridine nitrogen, the aromatic rings, and the methyl group.
Research into analogous 2-methoxypyridine derivatives has demonstrated that the introduction of polar substituents significantly influences the formation of mesophases, which are essential for liquid crystal applications. researchgate.net For instance, the attachment of cyano (CN), fluoro (F), or chloro (Cl) groups to the pyridine core has been shown to promote the formation of the nematic phase, a desirable liquid crystalline phase for display technologies. researchgate.netrsc.org Conversely, the introduction of bromo (Br), nitro (NO2), or additional pyridyl groups can lead to the formation of rectangular columnar phases. researchgate.netrsc.org
These findings suggest that targeted modifications to this compound could yield a range of materials with bespoke properties. For example, introducing electron-withdrawing groups could alter the molecule's electronic profile, making it suitable for applications in organic electronics. Similarly, the addition of long alkyl chains could enhance solubility in organic solvents and influence the self-assembly behavior, which is critical for the formation of ordered structures in advanced materials.
Table 1: Potential Functional Groups and Their Predicted Influence on the Properties of this compound
| Functional Group | Potential Position of Introduction | Predicted Effect on Properties |
| Cyano (-CN) | Pyridine or Phenyl Ring | Promotion of nematic liquid crystal phases, increased polarity. |
| Halogens (-F, -Cl, -Br) | Pyridine or Phenyl Ring | Modification of electronic properties and liquid crystalline behavior. |
| Nitro (-NO2) | Phenyl Ring | Enhanced electron-accepting character, potential for charge-transfer interactions. |
| Alkoxy (-OR) | Phenyl Ring | Increased solubility, modification of mesophase stability. |
| Polymerizable Group (e.g., Vinyl, Acrylate) | Phenyl or Methyl Group | Enables incorporation into polymer chains. |
| Chiral Moiety | Appended to the core structure | Induction of chirality for applications in liquid crystalline systems. |
Utilization as Building Blocks in the Synthesis of Polymers and Other Advanced Materials
The unique structure of this compound makes it a promising candidate as a building block, or monomer, for the synthesis of novel polymers and advanced materials. By incorporating this moiety into a polymer backbone or as a pendant group, materials with tailored thermal, optical, and mechanical properties can be developed. The pyridine and phenyl rings contribute to rigidity and thermal stability, while the methoxy and methyl groups can influence solubility and processing characteristics.
A common strategy for utilizing such compounds in polymer synthesis is to first introduce a polymerizable functional group onto the core structure. For instance, the introduction of a vinyl or (meth)acrylate group would allow for polymerization via well-established methods like free-radical polymerization or controlled radical polymerization techniques. Another approach involves the synthesis of pyridinonorbornenes, which can undergo ring-opening metathesis polymerization (ROMP) to produce polymers with high glass transition temperatures and thermal stability. chemrxiv.org
While the direct polymerization of this compound has not been extensively reported, the principles of polymer chemistry suggest that its derivatives could be valuable monomers. For example, a di-functionalized derivative could be used in condensation polymerization to create aromatic polyesters or polyamides with liquid crystalline properties. Liquid crystal polymers (LCPs) are a class of materials known for their exceptional mechanical strength and thermal stability. rsc.org
Table 2: Potential Polymerization Strategies for this compound Derivatives
| Polymerization Method | Required Functionalization | Potential Polymer Properties |
| Free-Radical Polymerization | Introduction of a vinyl or (meth)acrylate group. | Optically transparent films, specialty coatings. |
| Ring-Opening Metathesis Polymerization (ROMP) | Conversion to a norbornene derivative. | High thermal stability, high glass transition temperature. |
| Condensation Polymerization | Introduction of two reactive groups (e.g., -OH, -COOH, -NH2). | Thermally stable aromatic polyesters or polyamides, liquid crystalline polymers. |
Potential Applications as Chiral Dopants in Liquid Crystalline Systems
The induction of chirality in nematic liquid crystals is a critical technology for many modern optical devices, and this is typically achieved by the addition of a small amount of a chiral dopant. rsc.org A chiral dopant induces a helical twist in the nematic host, leading to the formation of a cholesteric or chiral nematic phase. rsc.org The efficiency of a chiral dopant is quantified by its helical twisting power (HTP), which is a measure of its ability to induce a twist in the liquid crystal medium. rsc.orgaps.org
For this compound to function as a chiral dopant, it must first be rendered chiral. This can be achieved by introducing a chiral center or an element of planar or axial chirality. For example, a chiral alkyl chain could be attached to the molecule, or a stereocenter could be created through asymmetric synthesis. The resulting chiral derivative could then be dissolved in a nematic liquid crystal host to induce a helical structure.
The molecular structure of the dopant plays a crucial role in determining the HTP. Factors such as the shape of the molecule, the nature and position of substituents, and the strength of intermolecular interactions all influence the chirality transfer from the dopant to the liquid crystal host. rsc.org Research on other chiral dopants has shown that rigid, non-planar structures often exhibit high HTP. aps.org The non-planar arrangement of the phenyl and pyridine rings in this compound could be advantageous in this regard.
While experimental data on the HTP of chiral derivatives of this compound is not currently available, theoretical calculations and computer simulations can be employed to predict this property. Such studies would involve modeling the interactions between the chiral dopant and the nematic host molecules to determine the energetically favorable twisted configuration. The development of chiral dopants based on the this compound scaffold could lead to new materials for applications in advanced displays, optical sensors, and smart windows.
Table 3: Key Parameters for Chiral Dopants in Liquid Crystalline Systems
| Parameter | Description | Relevance to this compound |
| Chirality | The property of a molecule being non-superimposable on its mirror image. | Must be introduced into the this compound structure. |
| Helical Twisting Power (HTP) | A measure of the ability of a chiral dopant to induce a helical twist in a nematic liquid crystal. | A key performance metric that would need to be experimentally determined or theoretically predicted for a chiral derivative. |
| Solubility | The ability of the dopant to dissolve in the liquid crystal host without phase separation. | Can be tuned by modifying the substituents on the core structure. |
| Chemical and Thermal Stability | The ability of the dopant to withstand the operating conditions of the device. | The aromatic nature of the core structure suggests good intrinsic stability. |
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of polysubstituted pyridines is a cornerstone of pharmaceutical and materials science. vcu.edu However, traditional methods often involve harsh conditions, multi-step processes, and the use of environmentally harmful reagents. nih.govresearchgate.net The future of synthesizing 2-(3-Methoxyphenyl)-3-methylpyridine lies in the adoption of green and sustainable chemistry principles.
Key emerging trends include:
Photoredox Catalysis : Visible-light-mediated photoredox catalysis is a promising sustainable method for C-H arylation. Future research will likely focus on adapting these methods, such as the Meerwein arylation using in-situ generated diazonium salts from anilines, for the direct and efficient synthesis of 2-arylpyridines like the title compound. acs.orgnih.govsemanticscholar.org This approach avoids pre-functionalized starting materials and often proceeds under mild conditions. rsc.org
Advanced Cross-Coupling Reactions : While Suzuki-Miyaura cross-coupling is a staple for forming C-C bonds, future efforts will concentrate on making this process greener. researchgate.net This includes using water as a solvent, employing inexpensive and less toxic nickel catalysts instead of palladium, and developing reusable catalyst systems. rsc.orgnih.govresearchgate.net Research into optimizing these conditions for the specific coupling of a 3-methylpyridine (B133936) derivative with a 3-methoxyphenylboronic acid will be crucial.
Flow Chemistry : Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, higher efficiency, and easier scalability. acs.orgmdpi.com Applying flow chemistry to the synthesis of this compound could lead to a more streamlined, cost-effective, and sustainable manufacturing process, minimizing waste and energy consumption. vcu.eduuc.pt
These methodologies represent a shift towards more efficient and environmentally benign processes for producing complex pyridine (B92270) derivatives.
Advanced Understanding of Structure-Property Relationships through Integrated Experimental and Computational Approaches
A deep understanding of how the molecular structure of this compound dictates its physical and electronic properties is essential for designing new applications. The integration of experimental techniques with high-level computational modeling is an emerging trend that provides unprecedented insight into these relationships.
Future research in this area will likely involve:
Spectroscopic and Crystallographic Analysis : Combining computational predictions with experimental data is key to validating theoretical models. Future work should involve detailed experimental characterization through techniques like FT-IR and NMR spectroscopy, alongside single-crystal X-ray diffraction. researchgate.netresearchgate.net This integrated approach allows for a precise correlation between the calculated molecular geometry and vibrational frequencies and the experimentally observed data, providing a comprehensive understanding of the compound's structure. mdpi.com
Solvent Effects and Intermolecular Interactions : Computational models can simulate how different environments, such as various solvents, affect the compound's conformation and electronic properties. researchgate.net Hirshfeld surface analysis, derived from crystallographic data, can further quantify intermolecular interactions in the solid state. tandfonline.com Understanding these interactions is vital for designing materials with specific packing motifs, which is important for applications like organic semiconductors.
By combining these approaches, researchers can build robust models that accurately predict the behavior of this compound, accelerating the design of new functional materials.
Expansion of Applications in Catalysis, Optoelectronics, and Smart Materials
The pyridine moiety is a versatile functional group found in a wide array of applications, from catalysts to pharmaceuticals. nih.govanalytik.news The specific substitution pattern of this compound makes it a promising candidate for several advanced technological fields.
Catalysis : Pyridine derivatives are widely used as ligands in transition-metal catalysis. The nitrogen atom can coordinate to a metal center, and the electronic properties of the ligand can be tuned by its substituents. Future research could explore this compound as a ligand in catalytic processes. Functional materials incorporating related terpyridine units have already been investigated for heterogeneous catalysis, suggesting a pathway for immobilizing catalysts for easier recovery and reuse. mdpi.comresearchgate.net
Optoelectronics : There is a significant demand for novel materials for use in Organic Light-Emitting Diodes (OLEDs). nih.govrsc.org Arylpyridine derivatives are frequently investigated as host materials for phosphorescent or thermally activated delayed fluorescence (TADF) emitters due to their charge transport properties and high triplet energies. researchgate.netdtu.dknih.gov The structure of this compound, combining electron-donating and accepting moieties, suggests it could function as a bipolar host material, facilitating balanced charge injection and transport within an OLED device. nih.gov
Smart Materials : "Smart" or stimuli-responsive materials can change their properties in response to external triggers like light, temperature, or pH. rsc.orgnih.gov Polymers incorporating pyridine units have been shown to exhibit stimuli-responsive behavior. acs.orgmdpi.com For instance, the nitrogen atom in the pyridine ring can be protonated or deprotonated, making it pH-responsive. Future work could involve incorporating this compound as a functional monomer into polymer chains to create novel smart materials, such as hydrogels or shape-memory polymers, for applications in biomedicine or sensing. rsc.org
The exploration of these applications could establish this compound as a valuable building block in the development of next-generation technologies.
Q & A
Basic Research Questions
Q. What are effective synthetic routes for preparing 2-(3-Methoxyphenyl)-3-methylpyridine, and how can reaction conditions be optimized?
- Methodology :
- Cross-coupling reactions : Use Suzuki-Miyaura coupling to attach the 3-methoxyphenyl group to a 3-methylpyridine scaffold. Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands enhance selectivity.
- Oxidative cyclization : For fused heterocycles, oxidants like NaOCl in ethanol enable clean ring closure (73% yield reported for similar triazolopyridines) .
- Optimization : Solvent choice (e.g., ethanol for greener synthesis), temperature control (room temperature to 80°C), and inert atmospheres improve yields.
- Data Table :
| Method | Catalyst/Oxidant | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | THF | ~60-70* | |
| Oxidative cyclization | NaOCl | Ethanol | 73 | |
| *Estimated based on analogous reactions. |
Q. What spectroscopic and computational techniques are critical for characterizing this compound?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy proton at δ 3.8–4.0 ppm, pyridine ring protons at δ 7.0–8.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., m/z 199.11 for C₁₃H₁₃NO) .
- DFT calculations : B3LYP/6-31G* level to predict electronic structure and compare with experimental UV-Vis spectra .
Q. How should researchers handle stability and reactivity challenges during storage and experimentation?
- Guidelines :
- Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the methoxy group.
- Avoid prolonged exposure to light (use amber vials) due to potential photodegradation .
- Monitor reactivity in acidic/basic conditions via HPLC to detect decomposition products.
Advanced Research Questions
Q. How does this compound exhibit pH-dependent molecular switching behavior, and what computational models validate this?
- Mechanism :
- The methoxyphenyl group enables torsional rotation under pH changes, studied via UV spectroscopy.
- Computational validation : B3LYP/6-31G* calculations confirm unidirectional rotation barriers (~15–20 kcal/mol) and electronic transitions .
- Implications : Potential use in molecular machines or sensors requiring directional control.
Q. What strategies resolve contradictions in reported biological activities of structurally similar pyridine derivatives?
- Approach :
- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity).
- Structure-activity relationship (SAR) : Modify substituents (e.g., replacing methoxy with halogen) to isolate activity contributors .
- Case Study : Analogous compounds show anti-inflammatory activity via COX-2 inhibition, but conflicting data may arise from assay variability (e.g., cell line differences) .
Q. How can DFT and molecular docking elucidate the compound’s interaction with biological targets?
- Protocol :
DFT optimization : Geometry optimization at B3LYP/6-31G* to determine lowest-energy conformation.
Docking simulations : Use AutoDock Vina to predict binding affinities with targets (e.g., kinases or GPCRs).
Validation : Compare computational binding energies with experimental IC₅₀ values .
Data Contradictions and Solutions
Q. Why do synthetic yields vary significantly across studies for methoxyphenyl-pyridine derivatives?
- Key Factors :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
